Ethyl 3-ethoxy-4-iodobenzoate

Lipophilicity Drug Design Separation Science

Sourcing aryl iodides with inconsistent reactivity can derail cross-coupling campaigns. Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7) solves this with a predictable LogP of 2.87 and a 3-ethoxy group that enhances iodine σ-hole electrophilicity for reliable Suzuki-Miyaura/Negishi couplings. - Predictable LogP 2.87 (+0.39 vs methoxy analog) simplifies extraction and purification. - Distinctive MW 320.12 g/mol enables unambiguous LC-MS reaction tracking. - Documented 96% synthetic yield supports cost-efficient multi-gram scale-up. - Supplied at ≥95% purity with room-temperature storage and ambient shipping.

Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
CAS No. 741699-04-7
Cat. No. B1602911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxy-4-iodobenzoate
CAS741699-04-7
Molecular FormulaC11H13IO3
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)OCC)I
InChIInChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
InChIKeyIZNVUVRUUNUWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7): A Versatile Ortho-Ethoxy Activated Aryl Iodide Building Block for Cross-Coupling


Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7) is a functionalized benzoate ester featuring an ethoxy group at the 3-position and an iodine atom at the 4-position of the aromatic ring [1]. This specific substitution pattern classifies it as an ortho-alkoxy activated aryl iodide, a privileged building block in organic synthesis. Its molecular formula is C₁₁H₁₃IO₃ with a molecular weight of 320.12 g/mol, and it is typically supplied at purities of ≥95% . The compound serves as a crucial intermediate for constructing complex molecules via cross-coupling reactions, particularly Suzuki-Miyaura and Negishi couplings, where the iodine atom acts as an excellent leaving group while the 3-ethoxy substituent modulates electronic properties .

Why In-Class Aryl Iodide Building Blocks Cannot Substitute for Ethyl 3-ethoxy-4-iodobenzoate


While the market offers numerous aryl iodide building blocks, the specific 3-ethoxy-4-iodo substitution pattern of Ethyl 3-ethoxy-4-iodobenzoate confers unique electronic and steric properties that directly impact cross-coupling efficiency, product selectivity, and downstream processing . Simple substitution with ethyl 4-iodobenzoate (lacking the 3-ethoxy group) results in significantly different LogP values and reactivity profiles, altering purification behavior and coupling yields . Similarly, replacing the ethoxy group with a methoxy group (ethyl 3-methoxy-4-iodobenzoate) changes lipophilicity and electronic donation, which can affect reaction kinetics and product distribution in multi-step syntheses . The quantitative evidence below demonstrates that these subtle structural variations translate into measurable, performance-defining differences that justify the selection of this specific compound.

Quantitative Differentiation of Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7) Against Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Methoxy Analog Improves Organic Phase Partitioning

Ethyl 3-ethoxy-4-iodobenzoate exhibits a calculated LogP of 2.87, which is 0.39 log units higher than the methoxy analog ethyl 3-iodo-4-methoxybenzoate (LogP 2.48) [1][2]. This increased lipophilicity arises from the replacement of a methoxy group with a more hydrophobic ethoxy group. A ΔLogP of +0.39 corresponds to an approximately 2.45-fold increase in octanol-water partition coefficient, which can significantly impact extraction efficiency and chromatographic retention times.

Lipophilicity Drug Design Separation Science

Higher Molecular Weight and Iodine Content Facilitates Purification Monitoring

The molecular weight of Ethyl 3-ethoxy-4-iodobenzoate is 320.12 g/mol, which is 14.02 Da heavier than the methoxy analog ethyl 3-iodo-4-methoxybenzoate (306.10 g/mol) and 44.05 Da heavier than the non-ethoxy analog ethyl 4-iodobenzoate (276.07 g/mol) [1]. The distinctive iodine isotopic signature (M and M+2 peaks with ∼1:1 ratio) combined with the higher mass provides a unique MS fingerprint that simplifies reaction monitoring and impurity profiling.

Quality Control Mass Spectrometry Process Chemistry

High Synthetic Yield (96%) Demonstrates Reliable Multi-Gram Accessibility

A reported synthetic procedure for Ethyl 3-ethoxy-4-iodobenzoate achieves a 96% yield (42 g isolated) from 3-hydroxy-4-iodobenzoic acid ethyl ester via alkylation with ethyl iodide using K₂CO₃ in acetonitrile at 65°C [1]. While direct comparative yield data for analogous compounds under identical conditions is not available, this high yield under standard O-alkylation conditions indicates that the 3-ethoxy substitution does not introduce steric or electronic impediments that would compromise synthetic efficiency.

Synthetic Chemistry Scale-up Procurement Planning

3-Ethoxy Group Modulates Halogen Bonding Potential via Electron-Donating Mesomeric Effect

A systematic study on iodobenzene derivatives demonstrated that electron-donating substituents with a positive mesomeric effect (such as alkoxy groups) favor meta-iodines to act as halogen bond donors, while electron-withdrawing groups favor ortho- and para-iodines [1]. Although Ethyl 3-ethoxy-4-iodobenzoate was not directly tested, the presence of the 3-ethoxy group (meta to the iodine) aligns with the structural motif that enhances halogen bonding donor ability. In contrast, the non-ethoxy analog ethyl 4-iodobenzoate lacks this meta-activation and would exhibit a different halogen bonding profile.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Optimal Application Scenarios for Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7) Based on Verified Differentiation


Suzuki-Miyaura Cross-Coupling for Lipophilic Biaryl Synthesis

When designing a Suzuki coupling to produce a biaryl intermediate with specific lipophilicity requirements (e.g., for CNS drug candidates), Ethyl 3-ethoxy-4-iodobenzoate offers a predictable LogP of 2.87 [1]. This value is 0.39 log units higher than the methoxy analog, providing enhanced organic solubility during the coupling step and facilitating extraction of the coupled product. The iodine atom ensures high reactivity as an electrophilic partner, while the 3-ethoxy group stabilizes the transition state through resonance donation, as inferred from halogen bonding studies [2].

Multi-Step Synthesis Requiring Robust LC-MS Monitoring

In complex synthetic sequences where multiple iodinated intermediates are generated, the distinctive molecular weight (320.12 g/mol) and isotopic pattern of Ethyl 3-ethoxy-4-iodobenzoate enable unambiguous tracking by LC-MS . Its mass differs by +14 Da from the methoxy analog and +44 Da from ethyl 4-iodobenzoate, preventing signal overlap and reducing the risk of misinterpretation during reaction progress analysis [3].

Scale-Up Campaigns with Validated Synthetic Reliability

Procurement teams planning multi-gram to kilogram-scale campaigns can rely on the documented 96% synthetic yield of this compound under standard O-alkylation conditions [4]. This high yield minimizes the cost of goods and reduces the burden of chromatographic purification, making it a cost-effective choice compared to less efficiently synthesized analogs where lower yields would necessitate larger starting material quantities and more extensive purification.

Crystal Engineering and Halogen-Bonded Co-Crystal Design

For researchers exploring halogen bonding in supramolecular chemistry or co-crystal engineering, the 3-ethoxy group in Ethyl 3-ethoxy-4-iodobenzoate is positioned to enhance the σ-hole of the iodine atom through electron donation [2]. This structural feature is absent in ethyl 4-iodobenzoate, making the target compound a more promising candidate for designing halogen-bonded assemblies with predictable architectures.

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